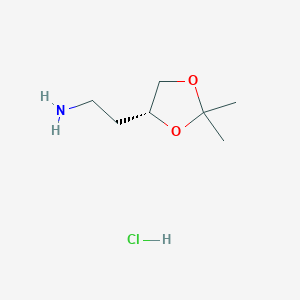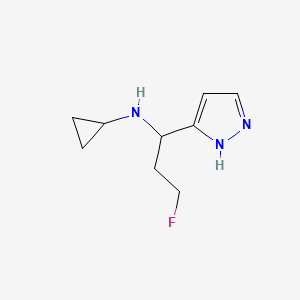
N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring attached to a pyrazole moiety through a fluorinated propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Coupling with Cyclopropanamine: The final step involves coupling the fluorinated pyrazole with cyclopropanamine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amines, thioethers
科学研究应用
N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the role of fluorinated compounds in biological systems, including their metabolic stability and bioavailability.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with the target . The cyclopropane ring provides rigidity to the molecule, which can influence its binding conformation and overall activity .
相似化合物的比较
Similar Compounds
- N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine
- N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclobutanamine
- N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopentanamine
Uniqueness
This compound is unique due to its combination of a fluorinated pyrazole and a cyclopropane ring. This combination imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity, which are not commonly found in other similar compounds .
属性
分子式 |
C9H14FN3 |
|---|---|
分子量 |
183.23 g/mol |
IUPAC 名称 |
N-[3-fluoro-1-(1H-pyrazol-5-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C9H14FN3/c10-5-3-8(12-7-1-2-7)9-4-6-11-13-9/h4,6-8,12H,1-3,5H2,(H,11,13) |
InChI 键 |
MNUZJIHWZTXTLJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(CCF)C2=CC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


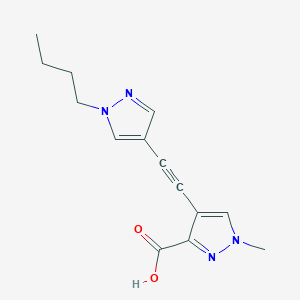
![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)
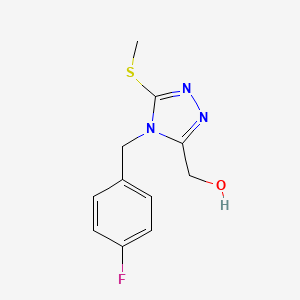
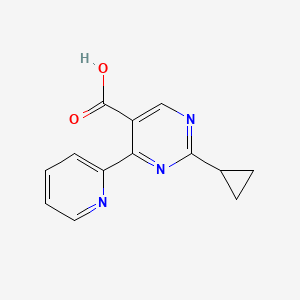
![(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide](/img/structure/B11789253.png)
![6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)
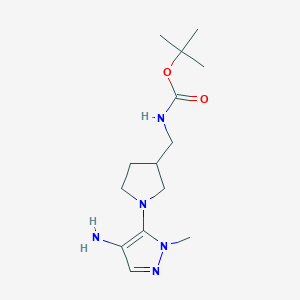

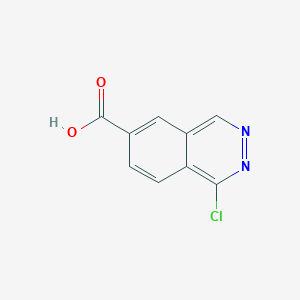
![6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11789270.png)
![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)
